molecular formula C19H14FNO3S2 B11668115 4-[(E)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-fluorobenzoate

4-[(E)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-fluorobenzoate

Cat. No.: B11668115
M. Wt: 387.5 g/mol
InChI Key: IVAMPNUHHHYJPZ-LFIBNONCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-{[(5E)-3-ETHYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL 4-FLUOROBENZOATE” is a complex organic compound that features a thiazolidinone core, a phenyl group, and a fluorobenzoate moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4-{[(5E)-3-ETHYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL 4-FLUOROBENZOATE” typically involves multi-step organic reactions. A common approach might include:

    Formation of the Thiazolidinone Core: This can be achieved by reacting a suitable thioamide with an α-haloketone under basic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.

    Attachment of the Fluorobenzoate Moiety: This step might involve esterification or a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom or the thiazolidinone ring.

    Reduction: Reduction reactions could target the carbonyl groups within the structure.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or alcohols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

Biologically, compounds with thiazolidinone cores are often investigated for their potential as enzyme inhibitors or antimicrobial agents.

Medicine

In medicine, such compounds could be explored for their potential therapeutic effects, including anti-inflammatory, anticancer, or antiviral activities.

Industry

Industrially, these compounds might find applications in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action for compounds like “4-{[(5E)-3-ETHYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL 4-FLUOROBENZOATE” often involves interaction with specific molecular targets such as enzymes or receptors. The thiazolidinone core can interact with active sites of enzymes, potentially inhibiting their activity. The fluorobenzoate moiety might enhance binding affinity or selectivity.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Known for their antidiabetic properties.

    Benzothiazoles: Investigated for their anticancer activities.

    Fluorobenzenes: Commonly used in pharmaceuticals for their enhanced metabolic stability.

Uniqueness

The unique combination of a thiazolidinone core, phenyl group, and fluorobenzoate moiety in “4-{[(5E)-3-ETHYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL 4-FLUOROBENZOATE” may confer distinct biological activities and chemical properties, making it a compound of interest for further research and development.

Properties

Molecular Formula

C19H14FNO3S2

Molecular Weight

387.5 g/mol

IUPAC Name

[4-[(E)-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] 4-fluorobenzoate

InChI

InChI=1S/C19H14FNO3S2/c1-2-21-17(22)16(26-19(21)25)11-12-3-9-15(10-4-12)24-18(23)13-5-7-14(20)8-6-13/h3-11H,2H2,1H3/b16-11+

InChI Key

IVAMPNUHHHYJPZ-LFIBNONCSA-N

Isomeric SMILES

CCN1C(=O)/C(=C\C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)F)/SC1=S

Canonical SMILES

CCN1C(=O)C(=CC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)F)SC1=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.